molecular formula C9H12S B1330360 4-(Ethylthio)toluene CAS No. 622-63-9

4-(Ethylthio)toluene

Cat. No. B1330360
CAS RN: 622-63-9
M. Wt: 152.26 g/mol
InChI Key: TXMFDSUMJLQLGB-UHFFFAOYSA-N
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Description

4-(Ethylthio)toluene is a chemical compound that is not directly discussed in the provided papers. However, related compounds and their properties and reactions can provide insight into the behavior of 4-(Ethylthio)toluene. For instance, 4-methylthio-2-oxobutanoate is a related compound that has been identified as an intermediate in the biosynthesis of ethylene from methionine in various microorganisms . This suggests that thioether compounds like 4-(Ethylthio)toluene may also play a role in biological systems or could be synthesized through similar pathways.

Synthesis Analysis

The synthesis of related compounds provides a basis for understanding how 4-(Ethylthio)toluene might be synthesized. For example, 2,4-Bis(ethoxycarbonylamido)toluene is prepared through the carbonylation of 2,4-dinitrotoluene using Pd-Fe catalysts in ethanol . This indicates that palladium-iron catalysis could be a potential method for synthesizing 4-(Ethylthio)toluene from similar starting materials.

Molecular Structure Analysis

The molecular structure of related compounds can be indicative of the structural characteristics of 4-(Ethylthio)toluene. The crystal and molecular structure of 2,4-Bis(ethoxycarbonylamido)toluene has been determined, showing that the ethyl group is cis to the C=O group . This information could be relevant when considering the steric and electronic effects in the molecular structure of 4-(Ethylthio)toluene.

Chemical Reactions Analysis

Chemical reactions involving similar compounds can shed light on the reactivity of 4-(Ethylthio)toluene. For instance, the transformation of alkyl esters of 4-oxo-3-phenylthioalkanoic acids into substituted 4-phenylthio-2(5H)-furanones and 3-phenylthiofurans when boiled in toluene suggests that 4-(Ethylthio)toluene could undergo similar cyclization or substitution reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds can provide insights into those of 4-(Ethylthio)toluene. For example, the determination of gas-phase produced ethyl parathion and toluene 2,4-diisocyanate by various analytical methods indicates that 4-(Ethylthio)toluene could also be analyzed using techniques such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) . The volatility and absorption characteristics of these compounds could be similar to those of 4-(Ethylthio)toluene, affecting how it is handled and measured in the laboratory.

Scientific Research Applications

Detection and Analysis Techniques

  • The gas-phase produced ethyl parathion and toluene 2,4-diisocyanate were determined using a combination of ion mobility spectrometry, gas chromatography, and liquid chromatography, showcasing the substance's role in the analysis of volatile organic compounds (Nousiainen et al., 2007).

Material Science and Polymer Studies

  • Investigations into the electrochemical and electrochromic behavior of poly(3,4-ethylenedioxythiophene) in various supporting electrolytes revealed insights into the material properties relevant to 4-(Ethylthio)toluene derivatives (Lakshmi et al., 2013).
  • Hybrid films consisting of reduced graphene oxide and poly(3,4-ethylenedioxythiophene):p-toluene sulfonate demonstrated significant electrical conductivity, suggesting applications in organic transparent electrodes (Lee et al., 2014).

Catalysis and Chemical Synthesis

  • The catalytic properties of 4-(Ethylthio)toluene derivatives were examined in the context of ethylene copolymerization, emphasizing the substance's role in polymer chemistry and industrial applications (Parisi et al., 2017).
  • Optimal conditions for toluene alkylation by ethanol using zeolite catalysts were described, demonstrating the substance's utility in petrochemical synthesis (Villarreal et al., 2002).

Safety And Hazards

The safety data sheet for toluene, a similar compound, indicates that it is highly flammable and may be fatal if swallowed and enters airways . It can cause skin irritation, serious eye irritation, drowsiness, dizziness, and is suspected of damaging the unborn child . It may also cause damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

1-ethylsulfanyl-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12S/c1-3-10-9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXMFDSUMJLQLGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10211241
Record name Benzene, 1-(ethylthio)-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10211241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Ethylthio)toluene

CAS RN

622-63-9
Record name Benzene, 1-(ethylthio)-4-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000622639
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(Ethylthio)toluene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6260
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzene, 1-(ethylthio)-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10211241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 4-methylbenzenethiol (100 g, 0.8 mol) in acetone (1 L) was added iodoethane (190 g, 1.2 mol) and potassium carbonate (220 g, 1.6 mol). The mixture was stirred at 60° C. overnight. The mixture was filtered and the filtrate was concentrated under reduced pressure to afford crude ethyl(p-tolyl)sulfane (120 g, 99%) as a yellow solid, which was used for the next step without further purification.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
190 g
Type
reactant
Reaction Step Two
Quantity
220 g
Type
reactant
Reaction Step Two

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